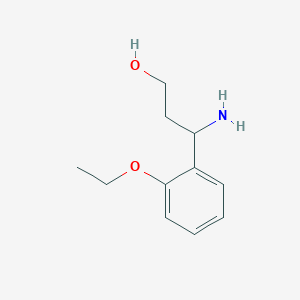![molecular formula C6H14ClN3O2S B13477281 N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B13477281.png)
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide is a versatile chemical compound with unique properties and reactivity. It is used in various scientific research fields, including organic synthesis, drug discovery, and catalysis. The compound’s structure features a sulfur atom bonded to two dimethylamino groups, an oxo group, and a chloroacetamide moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide typically involves the reaction of dimethylamine with sulfur-containing precursors under controlled conditions. One common method includes the use of dimethylformamide-dimethylacetal (DMF-DMA) as a coupling agent . The reaction is carried out in a solvent such as dry tetrahydrofuran (THF) at a specific temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted acetamides.
Applications De Recherche Scientifique
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Drug Discovery: The compound is used in the development of new pharmaceuticals due to its unique reactivity and ability to form various derivatives.
Catalysis: It acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylenamino ketones: These compounds share similar structural features and reactivity, making them useful in organic synthesis and drug discovery.
N-substituted imidazole derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[bis(dimethylamino)(oxo)-lambda6-sulfanylidene]-2-chloroacetamide stands out due to its unique combination of sulfur, dimethylamino, and chloroacetamide groups. This combination imparts distinct reactivity and properties, making it a valuable compound in various scientific research fields.
Propriétés
Formule moléculaire |
C6H14ClN3O2S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)-oxo-λ6-sulfanylidene]-2-chloroacetamide |
InChI |
InChI=1S/C6H14ClN3O2S/c1-9(2)13(12,10(3)4)8-6(11)5-7/h5H2,1-4H3 |
Clé InChI |
QLAGBTACZUISHQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=NC(=O)CCl)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
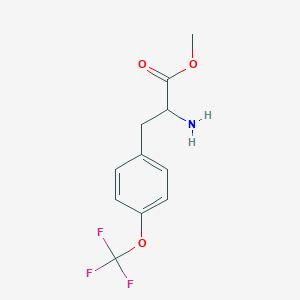
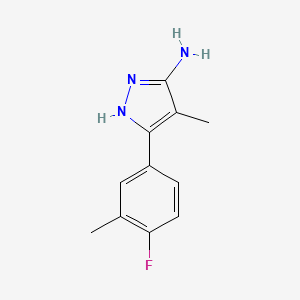
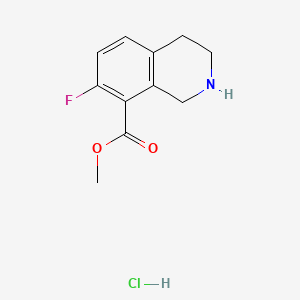
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
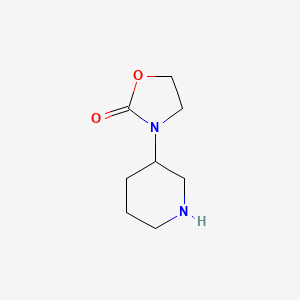
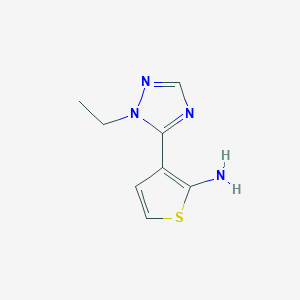
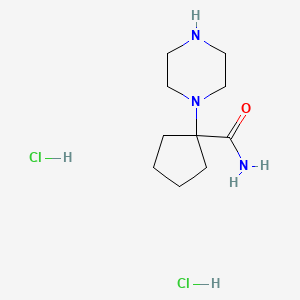
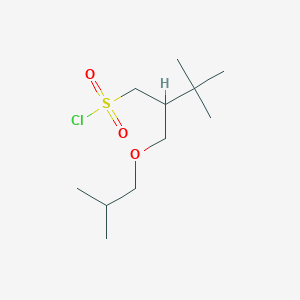
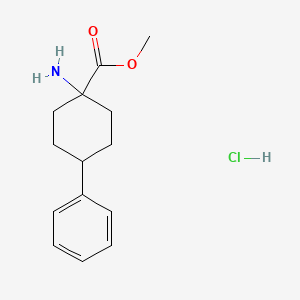
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
